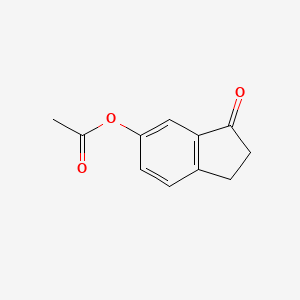
1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- is a chemical compound belonging to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a five-membered ring containing a ketone group. The specific compound has an acetyloxy group at the 6-position and is partially hydrogenated at the 2,3-positions.
Méthodes De Préparation
The synthesis of 1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzaldehyde and a suitable ketone, the compound can be synthesized via a Friedel-Crafts acylation followed by cyclization. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperatures.
Analyse Des Réactions Chimiques
1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- include other indenones and related bicyclic compounds. For example:
1H-Inden-1-one: Lacks the acetyloxy group and has different reactivity and applications.
2,3-Dihydro-1H-inden-1-one: Similar structure but without the acetyloxy group, leading to different chemical properties. The uniqueness of 1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
22246-25-9 |
|---|---|
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
(3-oxo-1,2-dihydroinden-5-yl) acetate |
InChI |
InChI=1S/C11H10O3/c1-7(12)14-9-4-2-8-3-5-11(13)10(8)6-9/h2,4,6H,3,5H2,1H3 |
Clé InChI |
AUHGGRJHVYREDN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(CCC2=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)
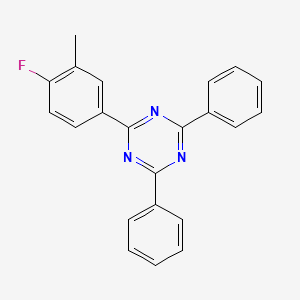
![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
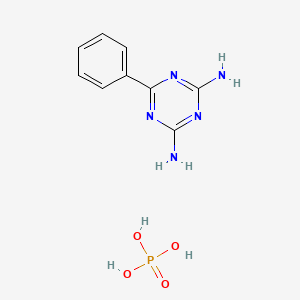

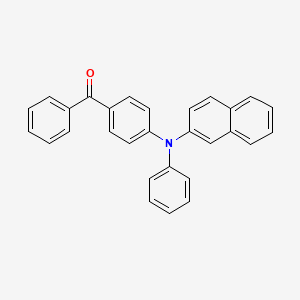
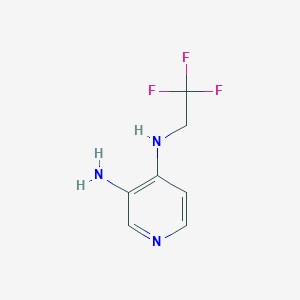
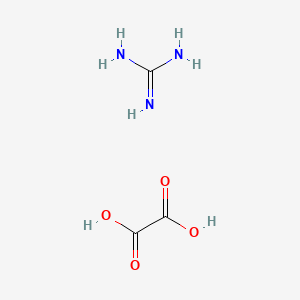
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
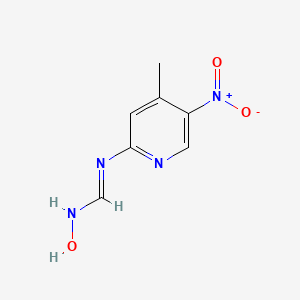
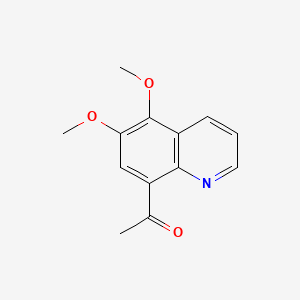
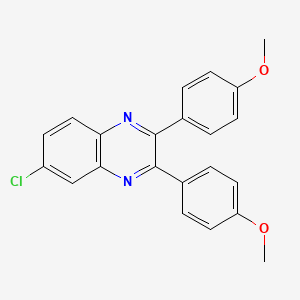
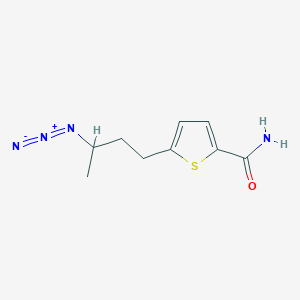
![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B14133427.png)
